molecular formula C19H19N3O3 B277448 N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide

N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide

Katalognummer B277448
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: MKHASQVOOPVTEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as E-3810, is a chemical compound that has been extensively studied for its potential use in treating cancer. This compound belongs to the class of quinazoline derivatives and has shown promising results in preclinical studies.

Wirkmechanismus

The mechanism of action of N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2). VEGFR2 is a protein that plays a key role in angiogenesis. By inhibiting VEGFR2, this compound can prevent the formation of new blood vessels and starve the tumor of nutrients and oxygen. In addition, this compound has been found to inhibit other signaling pathways that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit angiogenesis, induce apoptosis (programmed cell death) in cancer cells, and inhibit cancer cell migration and invasion. This compound has also been found to have anti-inflammatory effects and can reduce the production of inflammatory cytokines. In addition, this compound has been found to have low toxicity and is well tolerated in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is its potent anti-angiogenic activity. This makes it a promising candidate for the treatment of cancer, as angiogenesis is a key process in tumor growth and metastasis. In addition, this compound has been found to have low toxicity and is well tolerated in animal models, which is important for the development of a safe and effective cancer therapy. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the development of N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide as a cancer therapy. One direction is to optimize the synthesis method to improve yield and purity. Another direction is to develop more effective formulations of this compound that improve its solubility and bioavailability. In addition, further preclinical studies are needed to determine the optimal dose and treatment regimen for this compound in different types of cancer. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesemethoden

The synthesis of N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide involves the reaction of 4-amino-3-chloroquinazoline with 2-ethoxybenzoyl chloride in the presence of a base. The resulting product is then treated with propanoic acid to obtain this compound. This synthesis method has been reported in several scientific papers and has been optimized for high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been extensively studied for its potential use in treating cancer. It has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to the tumor. By inhibiting angiogenesis, this compound can prevent the growth and spread of cancer cells. In addition, this compound has been found to have anti-tumor activity in several preclinical models, including breast cancer, lung cancer, and glioblastoma.

Eigenschaften

Molekularformel

C19H19N3O3

Molekulargewicht

337.4 g/mol

IUPAC-Name

N-(2-ethoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C19H19N3O3/c1-2-25-17-10-6-5-9-16(17)21-18(23)11-12-22-13-20-15-8-4-3-7-14(15)19(22)24/h3-10,13H,2,11-12H2,1H3,(H,21,23)

InChI-Schlüssel

MKHASQVOOPVTEA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Kanonische SMILES

CCOC1=CC=CC=C1NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.